molecular formula C22H18O3S B14600195 {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde CAS No. 60253-24-9

{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde

Cat. No.: B14600195
CAS No.: 60253-24-9
M. Wt: 362.4 g/mol
InChI Key: VQQXHCRHAZWIBM-UHFFFAOYSA-N
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Description

{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorenyl group attached to an acetaldehyde moiety, with a methanesulfonyl phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde typically involves multiple steps, starting with the preparation of the fluorenyl precursor. . The final step involves the oxidation of the resulting intermediate to form the acetaldehyde moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methanesulfonyl phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetic acid.

    Reduction: Formation of {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methanesulfonyl phenyl group may also participate in various biochemical pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the acetaldehyde group in {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde makes it unique compared to its analogs.

Properties

CAS No.

60253-24-9

Molecular Formula

C22H18O3S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[9-(4-methylsulfonylphenyl)fluoren-9-yl]acetaldehyde

InChI

InChI=1S/C22H18O3S/c1-26(24,25)17-12-10-16(11-13-17)22(14-15-23)20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,15H,14H2,1H3

InChI Key

VQQXHCRHAZWIBM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)CC=O

Origin of Product

United States

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